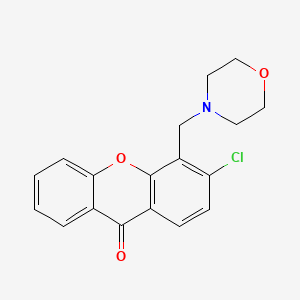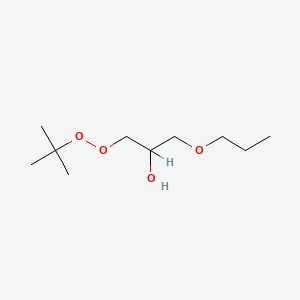
1-(tert-Butyldioxy)-3-propoxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyldioxy)-3-propoxy-2-propanol is an organic compound with the molecular formula C10H22O4. It is a member of the class of organic peroxides, which are compounds containing the peroxide functional group (ROOR’). This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyldioxy)-3-propoxy-2-propanol typically involves the reaction of tert-butyl hydroperoxide with an appropriate alcohol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the peroxide bond. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(tert-Butyldioxy)-3-propoxy-2-propanol undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to form alcohols and other by-products.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substrates involved.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyldioxy)-3-propoxy-2-propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including plastics and resins.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyldioxy)-3-propoxy-2-propanol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyldioxy)-3-propoxy-2-propanol can be compared with other similar compounds, such as:
1-(tert-Butyldioxy)-3-methoxy-2-propanol: Similar in structure but with a methoxy group instead of a propoxy group.
1-Butoxy-1-tert-butyldioxy-2-propanol: Contains a butoxy group instead of a propoxy group.
These compounds share similar properties and applications but differ in their specific reactivity and the nature of the substituent groups.
Eigenschaften
CAS-Nummer |
38578-22-2 |
|---|---|
Molekularformel |
C10H22O4 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-tert-butylperoxy-3-propoxypropan-2-ol |
InChI |
InChI=1S/C10H22O4/c1-5-6-12-7-9(11)8-13-14-10(2,3)4/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
KLSFNXMIRGINHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC(COOC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



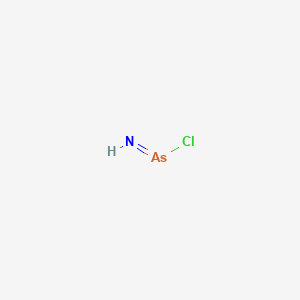
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
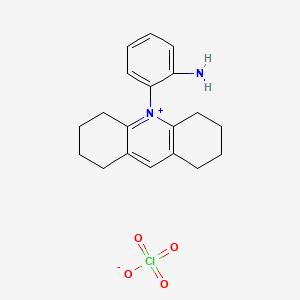
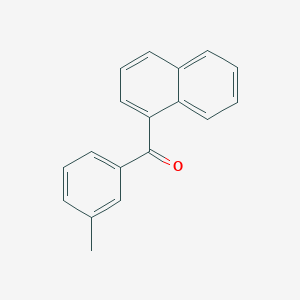
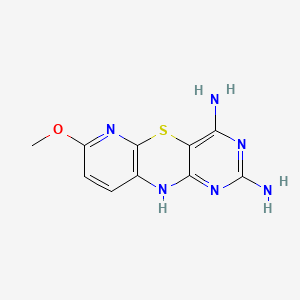
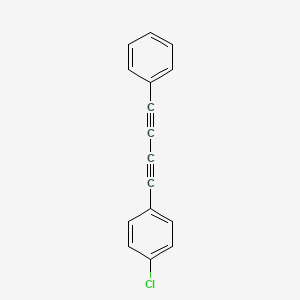
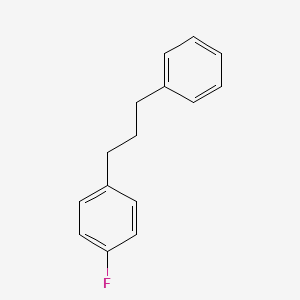
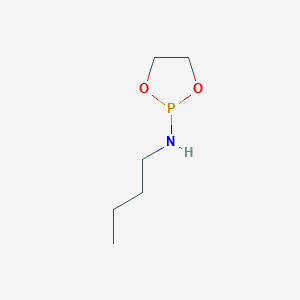
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
